2-(Biphenyl-2-yl)propan-2-ol
Description
2-(Biphenyl-2-yl)propan-2-ol is a tertiary alcohol with a biphenyl group substituted at the ortho position (C6H5-C6H4-) attached to the central carbon of a propan-2-ol moiety (C15H16O). The compound’s structural rigidity, hydrogen-bonding capabilities, and planar or non-planar biphenyl conformations in the solid state are critical to its physicochemical properties.
Properties
CAS No. |
4635-81-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(2-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
InChI Key |
KHCFMICYKFJTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Organometallic Coupling Approach
One of the fundamental routes to biphenyl derivatives involves palladium-catalyzed cross-coupling reactions between aryl halides and organometallic reagents.
Palladium-Catalyzed Coupling of Aryl Halides and Organomagnesium Reagents:
According to a patented process, this compound derivatives can be synthesized by reacting a benzonitrile halide (e.g., 2-bromobenzonitrile) with an organomagnesium derivative (e.g., p-tolylmagnesium bromide) in the presence of a manganous salt catalyst in anhydrous ether solvents such as tetrahydrofuran (THF) at temperatures between -10 °C and room temperature. After hydrolysis, the biphenyl intermediate is obtained. This method provides moderate yields but requires prolonged reaction times and careful control to avoid side products.Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
The Suzuki coupling between arylboronic acids and aryl halides is another efficient method. The reaction involves oxidative addition of the aryl halide to Pd(0), transmetalation with the arylboronic acid in the presence of base (e.g., sodium tert-butoxide), and reductive elimination to form the biphenyl C–C bond. This process is well-documented for biphenyl synthesis and can be adapted to introduce the propan-2-ol moiety subsequently.
Alkylation of Biphenyl Phenols
Mechanochemical Alkylation Using Ball Milling:
A recent sustainable approach involves the alkylation of 2-phenylphenol derivatives with epichlorohydrin under mechanochemical conditions in a ball mill. The reaction is performed with potassium carbonate as a base and epichlorohydrin as the alkylating agent, typically at room temperature for 120–140 minutes. This method yields intermediates such as 2-(([1,1′-biphenyl]-2-yloxy)methyl)oxirane with high purity (65–85%) and yields (up to 88%) without the need for extensive solvent use or chromatographic purification.The intermediate epoxide can then be opened or further reacted to introduce the propan-2-ol group, enabling the formation of this compound or related derivatives.
Reduction and Functional Group Transformations
Reductive Amination and Debenzylation Steps:
In pharmaceutical intermediate synthesis, the biphenyl-2-yl moiety is often introduced via reductive amination of aldehyde intermediates followed by debenzylation. For example, oxidation of 2-(benzylmethylamino)ethanol to an aldehyde intermediate is followed by reductive amination with biphenyl-2-yl-carbamic acid derivatives, then debenzylation using palladium catalysts under hydrogen or ammonium formate conditions at mild temperatures (20–40 °C). This sequence yields the desired biphenyl alcohol with good chemical purity and yield.Acetal Deprotection:
Protection and deprotection strategies are used to stabilize intermediates during synthesis. Acetal protecting groups can be removed using acidic conditions (e.g., HCl or trifluoroacetic acid) to reveal aldehyde intermediates that can be further manipulated to the target alcohol.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Reaction Pathways
The palladium-catalyzed cross-coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron or organomagnesium reagent, and reductive elimination to form the biphenyl bond.
In the mechanochemical alkylation, the base deprotonates the phenol, which then attacks epichlorohydrin to form the epoxide intermediate. This solvent-minimized approach reduces side products and enhances reaction rates.
Reductive amination involves formation of an imine intermediate from aldehyde and amine, followed by catalytic hydrogenation to yield the amine-substituted biphenyl alcohol. Debenzylation removes protecting groups under mild catalytic conditions.
Summary and Recommendations
The preparation of this compound can be achieved through several synthetic routes:
For laboratory-scale synthesis , palladium-catalyzed cross-coupling followed by functional group transformations is reliable but may require long reaction times and careful purification.
For sustainable and scalable synthesis , mechanochemical alkylation offers a solvent-reduced, efficient alternative with high yields and purity.
For pharmaceutical intermediate synthesis , reductive amination and debenzylation provide a pathway to high-purity products suitable for further derivatization.
Researchers should select the method based on scale, available equipment, and purity requirements. Optimization of reaction conditions such as temperature, catalyst loading, and reaction time is essential for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
2-(2-Phenylphenyl)propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
2-(2-Phenylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reactant in various chemical reactions.
Biology: It serves as a biomarker for cumene exposure and metabolism.
Medicine: This compound is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenylphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical pathways .
Comparison with Similar Compounds
Structural and Crystallographic Comparison with 2-(Biphenyl-4-yl)propan-2-ol
The para-substituted isomer, 2-(Biphenyl-4-yl)propan-2-ol, crystallizes in a monoclinic system (space group C2/c) with two independent molecules in the asymmetric unit . Key features include:
- Dihedral Angles : The biphenyl rings exhibit a dihedral angle of ~8–10° in the solid state, significantly smaller than the gas-phase DFT-predicted 39.3°, indicating crystal-packing forces induce planarity .
- Hydrogen Bonding : Forms hydrogen-bonded tetramers via hydroxyl groups, with H···O distances ranging from 1.90–2.09 Å .
- Packing Density: The volume per non-H atom (19.03 ų) aligns with other biphenyl derivatives, suggesting efficient packing despite hydrogen bonding .
In contrast, the ortho-substituted 2-(Biphenyl-2-yl)propan-2-ol likely exhibits greater steric hindrance due to the proximity of the hydroxyl group to the adjacent phenyl ring. This could reduce planarity and alter hydrogen-bonding networks compared to the para isomer.
Comparison with o-Phenylphenol (2-Biphenylol, CAS 90-43-7)
o-Phenylphenol (C12H10O) is a simpler biphenyl derivative with a hydroxyl group at the ortho position. Key differences include:
- Chemical Behavior: o-Phenylphenol lacks the propanol chain, reducing steric bulk but increasing acidity (pKa ~10.5) compared to the tertiary alcohol group in this compound .
- Toxicity: o-Phenylphenol exhibits moderate toxicity (oral LD50 >2000 mg/kg in rats), while the propan-2-ol derivatives may have lower acute toxicity due to reduced bioavailability .
Comparison with Tertiary Alcohols (e.g., 2-Methylpropan-2-ol)
2-Methylpropan-2-ol (tert-butanol, CAS 75-65-0) shares the tertiary alcohol functional group but lacks aromaticity:
- Solubility: tert-Butanol is highly water-miscible, whereas the biphenyl derivatives are likely hydrophobic due to aromatic rings.
- Reactivity: The biphenyl group in this compound may participate in π-π stacking, absent in tert-butanol, influencing its solid-state packing and solubility .
Biological Activity
2-(Biphenyl-2-yl)propan-2-ol, also known as a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a biphenyl structure attached to a propanol moiety, which may influence its interaction with biological systems.
The compound's chemical formula is CHO, and it possesses a molecular weight of 224.29 g/mol. The presence of the biphenyl group is significant as it can enhance lipophilicity, potentially affecting its biological interaction and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 - Anticancer Activity : In a study evaluating the cytotoxic effects on cancer cell lines, the compound demonstrated an IC value of 20 µM against human breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds was made:
| Compound | Activity Type | IC (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial/Anticancer | 20 | 50 |
| Biphenyl | Limited Activity | N/A | >200 |
| Phenol | Antimicrobial | >100 | 150 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Biphenyl-2-yl)propan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions, followed by acid-catalyzed cyclization. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in biphenyl systems .
- Temperature control : Elevated temperatures (>80°C) improve reaction kinetics but may increase side products like biphenyl ethers.
- Purification : Distillation under reduced pressure (0.1–1 mmHg) and crystallization in hexane/ethyl acetate mixtures yield >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ 1.6 ppm (two equivalent methyl groups) and aromatic proton splitting patterns (δ 7.2–7.8 ppm) indicative of ortho-substituted biphenyl systems .
- IR : A broad O–H stretch at 3300–3500 cm⁻¹ and C–O vibration at 1050–1150 cm⁻¹ confirm the alcohol moiety .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 213.1284 (C₁₅H₁₇O⁺) .
Advanced Research Questions
Q. What are the implications of the tetrameric hydrogen-bonded network observed in the crystal structure of this compound?
- Methodological Answer : X-ray crystallography (space group C2/c) reveals a tetramer formed via O–H···O hydrogen bonds (d = 2.76 Å). This network:
- Reduces solubility in apolar solvents (e.g., logP = 3.2) due to intermolecular cohesion .
- Stabilizes the molecule against thermal degradation (decomposition >250°C) .
- Influences reactivity by shielding the hydroxyl group from electrophilic attacks .
Q. How do computational methods like DFT compare with experimental data in predicting molecular conformation?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict dihedral angles between biphenyl rings (39.33°), contrasting with experimental X-ray values (7.96–9.75°). This discrepancy highlights:
- The role of crystal packing forces in planarizing the molecule .
- Limitations of gas-phase DFT models for solid-state systems .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) can be addressed by:
- Standardizing assay conditions (pH 7.4, 37°C) to mimic physiological environments .
- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives .
- Comparing meta/para-substituted analogs to isolate electronic effects (e.g., para-nitro derivatives show 10× higher activity than ortho-substituted variants) .
Experimental Design & Data Analysis
Q. How can reaction yield discrepancies in synthesizing this compound be systematically investigated?
- Methodological Answer :
- DOE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (60–120°C), and solvent polarity (toluene vs. DCM) to identify optimal conditions .
- HPLC-MS monitoring : Track intermediate formation (e.g., biphenyl carbocation) to pinpoint side reactions .
Q. What advanced purification techniques isolate this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with isopropanol/water (70:30) to resolve diastereomers .
- Crystallization gradient : Sequential cooling from 60°C to 4°C in ethanol/water (8:2) enhances crystal purity .
Comparative & Mechanistic Studies
Q. How does the electronic environment of the biphenyl moiety influence reactivity compared to para-substituted analogs?
- Methodological Answer :
- Hammett analysis : Ortho-substitution (σₚ = 0.12) reduces electron density at the hydroxyl group vs. para-substituted analogs (σₚ = 0.23), slowing oxidation to ketones .
- Cyclic voltammetry : Oxidation potentials correlate with substituent effects (E₁/2 = 1.2 V for ortho vs. 1.5 V for para-nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
